2-Fluoro-3-methylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFVSJVSSMGQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631126 | |
| Record name | 2-Fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185147-07-3 | |
| Record name | 2-Fluoro-3-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185147-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Fluoro 3 Methylbenzonitrile
Conventional and Advanced Synthetic Routes to 2-Fluoro-3-methylbenzonitrile
The construction of the this compound scaffold can be achieved through several strategic pathways, each with its own set of advantages and challenges. These routes typically involve the carefully orchestrated introduction of the fluorine, methyl, and nitrile functionalities onto the benzene (B151609) ring.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluoro-Benzonitriles
Nucleophilic aromatic substitution (SNAr) stands out as a fundamental method for the synthesis of fluoro-benzonitriles. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitrile (CN) group, positioned ortho or para to a suitable leaving group. masterorganicchemistry.com The presence of these groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.com
In the context of synthesizing fluorinated benzonitriles, a common strategy involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend observed in aliphatic nucleophilic substitution. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the carbon-halogen bond. masterorganicchemistry.com
Microwave-assisted SNAr reactions have emerged as a powerful tool, significantly reducing reaction times. For instance, studies on meta-halo-3-methylbenzonitrile derivatives have demonstrated that microwave irradiation can achieve high yields of the fluorinated product in minutes. nih.govresearchgate.net In these studies, the reactivity order of leaving groups was confirmed to be F >> Br > Cl >>> I. nih.govresearchgate.net
A typical laboratory-scale SNAr synthesis might involve reacting a precursor like 2-chloro-3-methylbenzonitrile (B1356066) with a fluoride source, such as potassium fluoride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The use of phase-transfer catalysts can also enhance the reaction rate and yield.
Strategies for Aromatic Fluorination in Benzonitrile (B105546) Derivatives
Direct fluorination of an existing benzonitrile derivative is another viable approach. The Balz-Schiemann reaction is a classic method that involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. wikipedia.org This method is particularly useful for introducing fluorine at a specific position on the aromatic ring.
More contemporary methods for aromatic fluorination involve transition-metal-catalyzed reactions. Palladium-catalyzed fluorination of aryl halides or triflates has been a significant area of research. nih.govacs.org The development of specialized ligands, such as bulky biaryl monophosphines, has been crucial in overcoming challenges like the difficult C–F reductive elimination from the palladium center. nih.govacs.org These advanced catalytic systems have expanded the scope of substrates that can be efficiently fluorinated, including electron-poor aryl bromides. nih.gov
Methodologies for Nitrile Group Introduction on Substituted Aromatics
The introduction of the nitrile group onto a pre-functionalized aromatic ring, such as 2-fluoro-3-methyltoluene, is a key strategy. The Sandmeyer reaction is a well-established and versatile method for this transformation. wikipedia.orgbyjus.comorganic-chemistry.org It involves the diazotization of an aromatic amine (e.g., 2-fluoro-3-methylaniline) to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. wikipedia.orgbyjus.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Another widely used method is the palladium-catalyzed cyanation of aryl halides or triflates. This reaction offers a broad substrate scope and good functional group tolerance. A common procedure involves reacting an aryl bromide, like 2-bromo-6-fluorotoluene, with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
The Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with cuprous cyanide (CuCN) at high temperatures, is another classical method for synthesizing aryl nitriles. However, modern palladium-catalyzed methods are often preferred due to their milder reaction conditions and higher yields.
A one-pot synthesis of aryl nitriles from aromatic aldehydes has also been developed, which proceeds through the formation and subsequent dehydration of an aldoxime in a water environment. rsc.org This method avoids the use of highly toxic cyanides. rsc.org
Regioselectivity and Stereoselectivity in the Synthesis of Fluoro-Benzonitriles
Controlling regioselectivity is paramount in the synthesis of a specifically substituted compound like this compound. The choice of synthetic route and the directing effects of existing substituents on the aromatic ring are critical factors.
In electrophilic aromatic substitution reactions, the fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The nitrile group, being an electron-withdrawing group, is a meta-director. The interplay of these directing effects must be carefully considered when planning a synthesis that involves electrophilic substitution steps.
In nucleophilic aromatic substitution, the position of the activating group (e.g., the nitrile group) relative to the leaving group determines the regioselectivity. For efficient substitution, the electron-withdrawing group should be positioned ortho or para to the leaving group to stabilize the intermediate carbanion through resonance. masterorganicchemistry.com
For instance, in the synthesis of β,γ-unsaturated nitriles, copper-hydride catalyzed hydrocyanation of allenes has been shown to proceed with high regioselectivity, leading to the formation of α-all-carbon quaternary centers. beilstein-journals.orgbeilstein-journals.org
The development of directed metalation strategies using TMP-bases (2,2,6,6-tetramethylpiperidyl bases) has also provided a powerful tool for achieving regioselective functionalization of fluorinated nitriles. researchgate.netusp.br
Stereoselectivity is generally not a concern in the synthesis of this compound itself, as it is an achiral molecule. However, for related chiral fluorinated β-hydroxy nitriles, enzymatic approaches using halohydrin dehalogenases (HHDH) have been employed to achieve high enantioselectivity. acs.org
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. This includes the use of less hazardous reagents, development of catalytic reactions, and minimization of waste.
In the context of this compound synthesis, several approaches align with green chemistry principles. The use of catalytic methods, such as palladium-catalyzed cyanation and fluorination, reduces the need for stoichiometric amounts of often toxic reagents. nih.govacs.orgresearchgate.net
Electrochemical methods are also gaining traction as a green alternative. For example, the electrochemical C-H cyanation of indoles has been demonstrated, obviating the need for transition-metal catalysts and chemical oxidants. organic-chemistry.org Similar strategies could potentially be adapted for the synthesis of benzonitrile derivatives.
The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can improve efficiency and reduce solvent usage and waste generation. rsc.org Furthermore, the use of more environmentally benign solvents, such as water or deep eutectic solvents, is an active area of research. rsc.orgorganic-chemistry.org
Scalability and Industrial Production Considerations for Fluoro-Benzonitriles
The transition from a laboratory-scale synthesis to industrial production presents several challenges. These include the cost and availability of starting materials, the safety of the process, the efficiency of the reaction on a large scale, and the ease of product purification.
For the industrial production of fluoro-benzonitriles, processes that utilize readily available and inexpensive starting materials are preferred. Reactions that require cryogenic temperatures or high pressures can be costly to implement on a large scale. google.com For example, a synthetic route involving n-butyllithium at -78 °C would require specialized equipment for industrial production. google.com
The development of efficient and non-chromatographic purification processes is also crucial for large-scale production. researchgate.net Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, scalability, and process control for the production of fine chemicals like fluoro-benzonitriles.
Furthermore, robust and efficient catalytic systems are highly desirable for industrial applications. For instance, the development of stable and air-tolerant palladium precatalysts for fluorination reactions simplifies handling and improves the practicality of the process on an industrial scale. acs.org
Below is a table summarizing some of the key synthetic methods and their considerations for scalability:
| Synthetic Method | Key Reagents/Catalysts | Advantages | Scalability Considerations |
| Sandmeyer Reaction | NaNO₂, H⁺, CuCN | Well-established, versatile | Use of diazonium salts can be hazardous on a large scale. wikipedia.orgbyjus.com |
| Palladium-Catalyzed Cyanation | Aryl halide, Zn(CN)₂, Pd catalyst | High yield, good functional group tolerance | Cost of palladium catalyst, removal of metal residues. |
| Balz-Schiemann Reaction | Diazonium tetrafluoroborate | Specific for fluorination | Thermal decomposition can be difficult to control on a large scale. wikipedia.org |
| Nucleophilic Aromatic Substitution (SNAr) | Fluoride source (e.g., KF), polar aprotic solvent | Can be efficient with activated substrates | High temperatures may be required, potential for side reactions. masterorganicchemistry.com |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3 Methylbenzonitrile
Electrophilic and Nucleophilic Transformations of the Benzonitrile (B105546) Moiety
The benzonitrile moiety of 2-fluoro-3-methylbenzonitrile is susceptible to a variety of reactions at the nitrile group, the aromatic ring, and the methyl group.
The carbon-nitrogen triple bond in the nitrile group is polar, with the carbon atom being electrophilic, making it a target for nucleophilic attack. libretexts.org Common transformations include hydrolysis and reduction.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. libretexts.orgpressbooks.pub The reaction typically proceeds through an amide intermediate, which may or may not be isolated. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. libretexts.orglumenlearning.com
Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, can directly attack the nitrile carbon, initiating the hydrolysis process. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub This reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to yield the primary amine, (2-fluoro-3-methylphenyl)methanamine. libretexts.orglibretexts.org The use of milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. pressbooks.pub
| Reaction Type | Reagents | Product | Intermediate |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-Fluoro-3-methylbenzoic acid | 2-Fluoro-3-methylbenzamide |
| Base-Catalyzed Hydrolysis | ⁻OH, H₂O, Heat | 2-Fluoro-3-methylbenzoate | 2-Fluoro-3-methylbenzamide |
| Reduction to Amine | 1. LiAlH₄ 2. H₂O | (2-Fluoro-3-methylphenyl)methanamine | Imine anion |
| Reduction to Aldehyde | 1. DIBAL-H 2. H₂O | 2-Fluoro-3-methylbenzaldehyde | Imine |
While aromatic rings are typically nucleophilic, the presence of electron-withdrawing groups can activate them for nucleophilic aromatic substitution (SNAr). wikipedia.org The fluorine atom on the ring of this compound, activated by the electron-withdrawing nitrile group, can act as a leaving group in SNAr reactions.
Research on related meta-halo-3-methylbenzonitrile derivatives has shown that the nature of the halogen significantly impacts reactivity in nucleophilic substitution. nih.govresearchgate.net In microwave-induced [¹⁸F]fluorination studies, the order of reactivity for the leaving group was found to be F >> Br > Cl >>> I. nih.govresearchgate.net This indicates that while fluorine is a good leaving group in this context, it can also be displaced by other nucleophiles under appropriate conditions. For instance, the conversion of chloroarenes to fluoroarenes using potassium fluoride (B91410) in a polar aprotic solvent is a known transformation, highlighting the potential for the fluorine in this compound to be substituted by stronger nucleophiles. researchgate.net Recent advances have also highlighted concerted SNAr (CSNAr) pathways for fluoroarenes, where a cation assists in stabilizing the leaving fluoride ion in the transition state. acs.org
| Leaving Group | Relative Reactivity | [¹⁸F]Labeling Yield (DMSO, <3 min) |
|---|---|---|
| Fluoro (-F) | Highest | 64% |
| Bromo (-Br) | Moderate | 13% |
| Chloro (-Cl) | Low | 9% |
| Iodo (-I) | Lowest | Negligible |
The methyl group attached to the aromatic ring can undergo oxidation reactions. For toluene (B28343) derivatives that possess electron-withdrawing substituents, such as a nitrile group, oxidation of the benzylic position is possible. cas.cn For example, reactions of substituted methylbenzonitriles with reagents like lead(IV) oxide in hydrogen fluoride can lead to benzylic fluorination. cas.cn
Furthermore, synthetic routes starting from related isomers like 2-fluoro-5-methylbenzonitrile (B33194) have involved radical bromination of the methyl group, followed by hydrolysis to yield an aldehyde. google.com This suggests that the methyl group of this compound could be similarly functionalized, for example, through radical halogenation to form a benzylic halide, which is a versatile intermediate for further synthesis.
C-CN Bond Activation and Cleavage Studies in Aromatic Nitriles
The carbon-cyano (C-CN) bond in aromatic nitriles is thermodynamically stable, and its activation for synthetic transformations has been a significant area of research. sioc-journal.cnnih.govsnnu.edu.cn This bond, typically unreactive, can be cleaved and functionalized, primarily through the use of transition-metal catalysts. nih.govacs.org
Mechanisms for C-CN bond activation include:
Transition Metal-Mediated Activation: This is the most common approach. Metals like nickel, rhodium, and iron can insert into the C-CN bond via oxidative addition. nih.govsnnu.edu.cn Studies on various aromatic nitriles with nickel complexes have shown that an η²-arene complex, where the metal coordinates to the C=C bond adjacent to the nitrile, is a key intermediate leading to C-CN bond cleavage. acs.org
Radical-Mediated Transformation: Single-electron transfer to the nitrile can generate radical intermediates, leading to C-CN bond activation. snnu.edu.cn
Acid/Base-Mediated Transformation: Lewis or Brønsted acids and bases can also mediate the transformation of the C-CN bond. sioc-journal.cn
These activation strategies enable the cyano group to function as a leaving group in various reactions, including hydrodecyanation (replacement of -CN with -H), cross-coupling reactions (C-C or C-heteroatom bond formation), and cycloadditions. nih.govsnnu.edu.cn While these studies have focused on a range of aromatic nitriles, the principles are directly applicable to this compound, suggesting its potential use in reactions where the nitrile group is replaced by other functionalities.
Mechanistic Pathways in Complex Reaction Systems Involving this compound and its Derivatives (e.g., Nitrilium Trapping)
Beyond simple functional group transformations, nitriles like this compound can participate in more complex reaction cascades. One such pathway involves the formation and trapping of nitrilium ions. A nitrilium ion (R-C≡N⁺-R') is a highly reactive intermediate that can be generated from nitriles.
In multicomponent reactions, a nitrile can react with an electrophile (e.g., a protonated imine) to form a nitrilium intermediate. nih.gov This reactive species is then susceptible to intramolecular or intermolecular attack by a nucleophile. This "nitrilium trapping" strategy is a powerful tool for constructing complex heterocyclic scaffolds. nih.govnih.gov
A typical mechanism involves:
Formation of an initial adduct, such as an imine from an aldehyde and an amine.
Activation of this adduct with an acid, followed by nucleophilic attack from the nitrile to generate the reactive nitrilium ion. nih.gov
Intramolecular trapping of the nitrilium ion by a tethered nucleophile (like a hydroxyl or amino group) to form a new ring system. nih.gov
This methodology allows for the synthesis of diverse heterocycles like benzoxazoles and other drug-like molecules in a highly efficient, one-pot manner. nih.gov The electronic properties of the benzonitrile, influenced by the fluoro and methyl substituents, would play a crucial role in the rate and efficiency of nitrilium ion formation and its subsequent reactions.
Advanced Spectroscopic Characterization and Computational Chemistry of 2 Fluoro 3 Methylbenzonitrile and Analogues
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) of Fluoro-Benzonitriles
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of fluoro-benzonitriles. The analysis of the vibrational spectra of 2-fluoro-3-methylbenzonitrile and its analogues reveals characteristic frequencies for various molecular motions.
The C≡N stretching vibration is a prominent feature in the spectra of benzonitriles, typically appearing in the range of 2200-2240 cm⁻¹. For instance, in 2-fluoro-6-methoxybenzonitrile, this stretching is observed at 2,230 cm⁻¹. The presence of a fluorine substituent on the benzene (B151609) ring influences the vibrational frequencies of the molecule. The C-F stretching vibration is another key diagnostic band. In 3-fluoro-4-methylbenzonitrile (B68015), the C-F vibration is assigned to peaks around 1270 cm⁻¹ in the FT-IR spectrum and 1285 cm⁻¹ in the FT-Raman spectrum. orientjchem.org
The methyl group (CH₃) also gives rise to characteristic vibrations. Asymmetric and symmetric stretching modes of the CH₃ group are typically observed around 2965-2880 cm⁻¹. In 2-fluoro-5-methylbenzonitrile (B33194), the out-of-plane CH₃ stretching vibration has been assigned at 3060 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally found in the 3000-3100 cm⁻¹ region. orientjchem.org
Normal coordinate analysis, often aided by computational methods, is employed to make unambiguous assignments of all fundamental vibrations by considering the potential energy distribution. nih.gov Such analyses have been performed for various monohalogenated benzonitriles, providing a basis for understanding the vibrational spectra of more complex derivatives like this compound. nih.gov The table below summarizes some of the key vibrational frequencies for related fluoro-benzonitrile compounds.
| Vibrational Mode | Compound | Frequency (cm⁻¹) | Spectroscopic Method |
| C≡N Stretch | 2-Fluoro-6-methoxybenzonitrile | 2230 | FT-IR/Raman |
| C-F Stretch | 3-Fluoro-4-methylbenzonitrile | 1270 | FT-IR |
| C-F Stretch | 3-Fluoro-4-methylbenzonitrile | 1285 | FT-Raman |
| CH₃ Out-of-plane Stretch | 2-Fluoro-5-methylbenzonitrile | 3060 | FT-IR/FT-Raman |
| Aromatic C-H Stretch | 3-Fluoro-4-methylbenzonitrile | 3078 | FT-IR |
| Aromatic C-H Stretch | 3-Fluoro-4-methylbenzonitrile | 3068 | FT-Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, including this compound and its analogues. omicsonline.org By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be determined. libretexts.org
For fluorinated benzonitriles, ¹⁹F NMR is particularly informative. The chemical shift of the fluorine atom is sensitive to its position on the aromatic ring and the nature of other substituents. omicsonline.org The typical range for ¹⁹F chemical shifts is broad, allowing for clear distinction between different fluorine environments. omicsonline.org
¹H and ¹³C NMR spectra provide crucial information about the proton and carbon frameworks of the molecule. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing effects of the fluorine and nitrile groups, as well as the electron-donating effect of the methyl group. asianpubs.org Spin-spin coupling between neighboring protons (³JHH) and between protons and the fluorine atom (³JHF, ⁴JHF) can help to establish the substitution pattern on the benzene ring. libretexts.org
NMR spectroscopy is also a powerful tool for conformational analysis. auremn.org.br For molecules with rotational freedom, such as around the C-CN or C-CH₃ bonds, variable temperature NMR studies can provide insights into the energy barriers between different conformers. copernicus.org The presence of a fluorine atom can significantly influence the conformational preferences of a molecule through steric and electronic effects, such as dipole-dipole interactions and hyperconjugation. beilstein-journals.org For example, the fluorine atom in this compound is expected to influence the preferred orientation of the methyl group.
While specific NMR data for this compound is not detailed in the provided search results, the general principles of NMR spectroscopy and its application to related fluorinated aromatic compounds provide a strong framework for its structural and conformational analysis. omicsonline.orgauremn.org.br
Mass Spectrometry Applications in the Analysis of this compound and its Metabolites
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. It also plays a crucial role in the identification of its metabolites by analyzing their fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). vanderbilt.edu
The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for benzonitrile (B105546) derivatives involve the loss of the nitrile group (CN), the methyl group (CH₃), and other small neutral molecules. The presence of the fluorine atom will also influence the fragmentation, potentially leading to the loss of HF or a fluorine radical.
In metabolic studies, mass spectrometry is used to identify the products formed after the parent compound has been processed by biological systems. Common metabolic transformations include oxidation, reduction, and hydrolysis. For this compound, potential metabolic reactions could involve the oxidation of the methyl group to a hydroxymethyl or carboxylic acid group, or the hydrolysis of the nitrile group to a carboxylic acid. The mass spectra of these metabolites would show characteristic mass shifts from the parent compound, allowing for their identification. For example, the oxidation of the hydroxyl group in 2-fluoro-3-hydroxybenzonitrile (B1342717) can lead to the formation of 2-fluoro-3-cyanobenzaldehyde, and the reduction of the nitrile group can yield 2-fluoro-3-hydroxybenzylamine.
Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating complex mixtures of metabolites before their analysis by mass spectrometry, enabling a comprehensive metabolic profile of this compound.
Density Functional Theory (DFT) Calculations and Quantum Chemical Studies on Fluoro-Benzonitriles
Density Functional Theory (DFT) has become an essential tool for investigating the properties of fluoro-benzonitriles, providing valuable insights that complement experimental findings. nih.gov These computational methods are used to predict molecular geometries, vibrational frequencies, electronic structures, and other properties with a high degree of accuracy. researchgate.net
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations are widely used to determine key electronic parameters for fluoro-benzonitriles.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. ossila.com The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's electronic stability and reactivity; a larger gap generally implies higher stability. emerginginvestigators.org For substituted benzonitriles, the HOMO-LUMO gap can be tuned by the nature and position of the substituents. acs.org For instance, the calculated HOMO and LUMO energies for p-fluorobenzonitrile show that charge transfer occurs within the molecule. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. wolfram.com It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. wolfram.com The MEP map helps to predict the sites for electrophilic and nucleophilic attack. researchgate.net For 2-fluoro-6-methoxybenzonitrile, the fluorine atom is shown to create electron-deficient regions, which can direct nucleophilic attack.
The table below presents calculated HOMO-LUMO energy gaps for some related molecules, illustrating the influence of substituents on this key electronic parameter.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzonitrile (model acceptor) | - | -1.30 | - |
| Phenyl-OCF₃ | - | -0.22 | - |
| Phenyl-CF₃ | - | -0.57 | - |
| Phenyl-SCF₃ | - | -0.78 | - |
| Phenyl-SF₅ | - | -0.90 | - |
Theoretical Prediction and Assignment of Vibrational Frequencies
DFT calculations are a powerful tool for predicting the vibrational frequencies of molecules, which greatly aids in the interpretation of experimental FT-IR and FT-Raman spectra. researchgate.netmdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of theoretical vibrational frequencies and their corresponding normal modes can be obtained. nih.gov
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, it is common practice to scale the calculated frequencies using an empirical scaling factor to achieve better agreement with experimental data. researchgate.net
The theoretical calculations also provide the potential energy distribution (PED) for each vibrational mode, which describes the contribution of individual internal coordinates (like bond stretching and angle bending) to that mode. The PED is crucial for making unambiguous assignments of the observed vibrational bands. nih.gov For example, in the study of 2-fluoro-5-methylbenzonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level were found to be superior for reproducing the experimental wavenumbers. researchgate.net Similarly, for 2-fluorobenzonitrile, Franck-Condon spectral simulations based on DFT calculations showed good agreement with experimental REMPI spectra, allowing for detailed assignment of the vibronic features. mdpi.com
Conformational Analysis and Stability Studies
DFT calculations are instrumental in exploring the conformational landscape of flexible molecules like this compound. lumenlearning.com By systematically rotating specific dihedral angles (e.g., the C-C-C-H angle of the methyl group) and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energies of different conformers (rotational isomers) and the energy barriers for interconversion between them. copernicus.org
The conformer with the lowest calculated energy is predicted to be the most stable. The relative energies of other conformers determine their populations at a given temperature. For this compound, the orientation of the methyl group relative to the fluorine and nitrile substituents will be a key factor in determining the conformational preferences. Steric hindrance and electronic interactions, such as dipole-dipole interactions and hyperconjugation, will influence the relative stabilities of the different conformers. beilstein-journals.org
For example, in 4-fluoro-3-methoxybenzonitrile, DFT calculations have shown that the methoxy (B1213986) group adopts a planar conformation with the benzene ring to minimize steric hindrance. Similar computational studies on this compound would elucidate the preferred rotational conformation of the methyl group and provide insights into its dynamic behavior.
Molecular Dynamics Simulations and Investigations of Intermolecular Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules and their interactions in condensed phases. schrodinger.com For this compound and its analogues, MD simulations provide critical insights into the intermolecular forces that dictate their self-assembly, crystal packing, and macroscopic properties. core.ac.uk These simulations model the movement of each atom in a system over time based on a defined force field, allowing for the characterization of complex non-covalent interactions that are challenging to probe experimentally. spirochem.com
The primary intermolecular interactions governing the behavior of this compound are a combination of π-π stacking, dipole-dipole forces, and potential interactions involving the fluorine substituent. The interplay between these forces determines the structural and energetic landscape of the molecular system. core.ac.uknih.gov
Key Intermolecular Forces in this compound:
π-π Stacking Interactions: The electron-rich aromatic ring of the benzonitrile core is fundamental to the formation of π-π stacking interactions. mdpi.com These non-covalent bonds are crucial in the self-assembly of aromatic molecules. acs.org The relative positioning of the substituents significantly influences the strength of these interactions. Research on substituted triptycene (B166850) systems has shown that placing a methyl group in the ortho position, analogous to the 3-position in this compound, can increase the strength of π-π stacking by over 50% compared to a para substitution. nih.gov This suggests that the 3-methyl group in the target molecule plays a direct and enhancing role in arene-arene interactions, rather than merely influencing the ring's polarization. nih.gov MD simulations can quantify this by analyzing the distances and orientations between aromatic rings in a simulated bulk environment.
Dipole-Dipole Interactions: The nitrile (-C≡N) group imparts a strong dipole moment on the molecule, while the electronegative fluorine atom further contributes to the molecular polarity. These permanent dipoles are a dominant force in the ordering of molecules in the solid state and in solution. nih.gov In crystal structures of related nitriles, molecules often arrange in a head-to-tail or herringbone fashion to optimize the alignment of these dipoles, maximizing electrostatic attraction. nih.gov
Halogen Bonding and Fluorine-Mediated Interactions: The role of fluorine in intermolecular interactions is a subject of detailed study. While heavier halogens are well-established halogen bond donors, the utility of covalently-bound fluorine is more nuanced. acs.org Some studies suggest that "organic fluorine" does not typically form strong, directional halogen bonds or significant F···F interactions in the crystal packing of substituted benzonitriles, in contrast to its heavier counterparts like chlorine and bromine. ruhr-uni-bochum.de However, other computational and database studies show that fluorine can participate in various stabilizing interactions. rsc.org These include weak C–H···F hydrogen bonds, which are significant in the aggregation of neighboring molecular stacks in crystals of arene/perfluoroarene compounds. rsc.org Furthermore, theoretical studies on analogues like 4-fluorobenzonitrile (B33359) indicate that fluorine's participation in intermolecular contacts can be enhanced by the presence of other interacting groups. rsc.org MD simulations can help elucidate the precise role of the fluorine atom in this compound by calculating radial distribution functions between fluorine and nearby hydrogen atoms or other potential acceptor sites.
The following table summarizes the key intermolecular forces anticipated in a system of this compound molecules.
| Interaction Type | Participating Groups | Key Characteristics | Anticipated Significance |
|---|---|---|---|
| π-π Stacking | Benzonitrile Rings | Face-to-face or offset stacking of aromatic systems. Strength is highly dependent on substituent position. mdpi.comnih.gov | High; a primary driver for molecular aggregation. The ortho-like methyl group is expected to enhance this interaction. nih.gov |
| Dipole-Dipole | Nitrile Group (-C≡N), Fluoro Group (C-F) | Strong, long-range electrostatic attraction between permanent molecular dipoles. nih.gov | High; strongly influences crystal packing and molecular orientation. |
| Halogen Bonding / Weak H-Bonds | Aromatic Fluorine, Methyl/Aromatic Hydrogens | Potentially weak and non-directional C-H···F and C-H···N interactions. ruhr-uni-bochum.dersc.org The role of fluorine as a classic halogen bond donor is debated but possible. acs.org | Moderate to Low; likely acts as a secondary, structure-refining force rather than a primary packing driver. ruhr-uni-bochum.de |
| Van der Waals Forces | Entire Molecule | Weak, non-specific attractive forces (London dispersion forces) arising from temporary fluctuations in electron density. youtube.com | High (collectively); contributes significantly to the overall cohesive energy. |
Computational studies on analogous molecules provide estimated energy ranges for these types of non-covalent interactions. The following table presents representative data to illustrate the typical strength of these forces.
| Interaction Type | Representative System | Typical Interaction Energy (kJ/mol) | Typical Interaction Distance (Å) |
|---|---|---|---|
| π-π Stacking | Benzene-Benzene Dimer | -10 to -15 | 3.4 - 3.8 |
| Halogen Bond (C-I···N) | Iodofluorobenzene···Pyridine | -15 to -25 | 2.8 - 3.2 |
| Weak H-Bond (C-H···F) | Methane···Fluoromethane | -2 to -5 | 2.2 - 2.6 |
| Dipole-Dipole | Acetonitrile Dimer (antiparallel) | -15 to -20 | 3.5 - 4.0 |
Applications of 2 Fluoro 3 Methylbenzonitrile in Medicinal Chemistry and Drug Discovery
Role as a Core Scaffold and Building Block for Bioactive Molecules
The 2-fluoro-3-methylbenzonitrile structure is valued as a core scaffold in the design of novel therapeutic agents. Its isomers and related derivatives have been successfully incorporated into a range of bioactive molecules, highlighting the synthetic utility of this structural class. For instance, the related compound 4-fluoro-2-methylbenzonitrile (B118529) is an essential building block for trelagliptin, a medication used for treating type II diabetes. ossila.com Another isomer, 2-fluoro-5-nitrobenzonitrile, serves as an ideal molecular scaffold for designing anti-tumor agents due to its multiple, selectively reactive sites. ossila.com This compound facilitates the synthesis of benzothiophene (B83047) derivatives with potential anti-cancer properties. ossila.com
The utility of the fluorobenzonitrile core extends to the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. medcraveonline.com Specifically, 2-fluoro-5-formylbenzonitrile, which can be synthesized from a fluoromethylbenzonitrile precursor, is a key intermediate in the preparation of the PARP inhibitor Olaparib. nih.gov Olaparib is used to treat certain types of ovarian, breast, and prostate cancers. medcraveonline.comjhoponline.com These examples underscore the potential of this compound as a starting point for creating structurally diverse and biologically active compounds.
Development of Pharmaceutical Intermediates Derived from this compound
The chemical reactivity of the methyl and nitrile groups, combined with the electronic influence of the fluorine atom, allows this compound to be converted into a variety of valuable pharmaceutical intermediates. The methyl group can be oxidized to an aldehyde or carboxylic acid, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine.
For example, the synthesis of 2-fluoro-5-formylbenzonitrile, an intermediate for the anti-cancer drug Olaparib, can be achieved from 2-fluoro-5-methylbenzonitrile (B33194). This demonstrates how the methyl group on the benzonitrile (B105546) ring can be chemically modified to produce a crucial functional group for subsequent steps in a drug synthesis pathway. Similarly, research has been conducted on the synthesis of 2-methyl-3-fluoro-6-nitrobenzonitrile, showcasing how the aromatic ring can be further functionalized to create more complex intermediates.
Exploration in Specific Therapeutic Areas
The versatile this compound scaffold has been explored for its potential in developing treatments for a wide range of diseases.
While direct studies on the antimicrobial properties of this compound are not extensively documented, the broader class of benzonitrile derivatives has shown promise. Research into various substituted benzonitriles has revealed significant antibacterial and antifungal activities. nih.gov For example, certain aryldiazenyl benzonitrile derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, other heterocyclic systems incorporating fluorine have been investigated as antimicrobial agents, suggesting a potential avenue for derivatives of this compound. nih.gov The development of novel agents is crucial in combating drug-resistant strains of Mycobacterium tuberculosis, and various nitrogen-containing heterocyclic compounds are being explored as potential inhibitors of essential mycobacterial enzymes. nih.govnih.gov
The fluorobenzonitrile scaffold is a key feature in several compounds investigated for their anti-inflammatory and antitumor effects. Derivatives of 4-chloro-3-fluorobenzonitrile (B11633) have been explored as potential anticancer agents, with their effectiveness linked to the nature of the halogen substituents. The introduction of fluorine is often used to enhance metabolic stability and bioavailability in anticancer drugs.
The most significant application in this area is the use of fluorobenzonitrile derivatives as intermediates for PARP inhibitors like Olaparib. medcraveonline.comnih.gov PARP enzymes are critical for DNA repair, and inhibiting them is a key strategy in cancer therapy, particularly for cancers with existing DNA repair deficiencies. medcraveonline.comjhoponline.com Additionally, other fluorinated heterocyclic compounds, such as those based on isatin, have shown cytotoxic activity against tumor cells by inducing apoptosis. mdpi.com A bithiophene-fluorobenzamidine compound has also demonstrated antitumor and anti-metastatic activities in preclinical models of breast cancer. nih.gov
The this compound framework is an attractive starting point for designing molecules that can selectively interact with biological targets like enzymes and receptors. As mentioned previously, derivatives of its isomers are used to create potent PARP inhibitors, which function by blocking the action of the PARP enzyme involved in DNA repair. medcraveonline.comnih.gov
In the realm of receptor modulation, the most notable application is in the development of Selective Androgen Receptor Modulators (SARMs), which will be discussed in the following section. These examples highlight the adaptability of the fluorobenzonitrile core in generating targeted therapies.
| Intermediate | Derived From | Therapeutic Application/Target | Reference |
|---|---|---|---|
| 2-Fluoro-5-formylbenzonitrile | 2-Fluoro-5-methylbenzonitrile | Intermediate for Olaparib (PARP Inhibitor) | nih.gov |
| 4-Fluoro-2-methylbenzonitrile | Itself a building block | Intermediate for Trelagliptin (DPP-4 inhibitor for Diabetes) | ossila.com |
| Anti-tumor benzothiophenes | 2-Fluoro-5-nitrobenzonitrile | Potential Anticancer Agents | ossila.com |
A significant area of research involving fluorinated benzonitriles is the development of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that bind to androgen receptors but have selective anabolic effects on muscle and bone while showing weaker effects on reproductive tissues compared to traditional anabolic steroids. This tissue selectivity makes them promising candidates for treating muscle wasting, osteoporosis, and hypogonadism.
The benzonitrile structure is a common feature in many nonsteroidal SARM candidates. Research has shown that derivatives of 4-(pyrrolidin-1-yl)benzonitrile (B86329) can act as SARMs, exhibiting anabolic effects on muscle and the central nervous system with neutral effects on the prostate. Further modifications led to compounds with improved metabolic stability and strong binding to the androgen receptor. The fluoro-benzonitrile scaffold, in particular, has been incorporated into the design of novel SARMs. For instance, a close analog, 2-Chloro-4-[(2-hydroxy-2-methyl-cyclopentyl)amino]-3-methyl-benzonitrile, has been identified as a potent transdermal SARM with the desired selective effects on muscle and prostate in preclinical models. This highlights the potential of the 3-methylbenzonitrile (B1361078) core, as found in this compound, for the development of new SARM drug candidates.
| Compound Class/Example | Core Structure | Therapeutic Goal | Reference |
|---|---|---|---|
| 4-(Pyrrolidin-1-yl)benzonitrile derivatives | Benzonitrile | Anabolic effects on muscle and CNS | |
| 2-Chloro-4-[(2-hydroxy-2-methyl-cyclopentyl)amino]-3-methyl-benzonitrile | 3-Methylbenzonitrile | Transdermal SARM for muscle atrophy |
Influence of Fluorine Substitution on Pharmacological Profiles
The strategic incorporation of fluorine into drug candidates, including those derived from this compound, can significantly alter their pharmacological profiles. This is primarily due to fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon. tandfonline.comnih.gov These characteristics can influence a molecule's interaction with biological targets and its metabolic fate within the body. tandfonline.comnih.gov
Impact on Binding Affinity and Selectivity with Biological Targets
The introduction of a fluorine atom, as seen in this compound, can profoundly impact a molecule's binding affinity and selectivity for its biological target. nih.govresearchgate.net Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to more favorable electrostatic and hydrogen-bond interactions with a protein's active site. benthamscience.comingentaconnect.com This can result in enhanced binding affinity and, consequently, increased potency of the drug. researchgate.netresearchgate.net
Furthermore, the substitution pattern of fluorine on an aromatic ring, such as the benzonitrile core, can be critical for selectivity. For example, studies on various inhibitors have shown that the position of the fluorine atom (ortho, meta, or para) can determine the molecule's orientation within the binding site, leading to differential interactions with amino acid residues. nih.govnih.gov This can be leveraged to design inhibitors that are highly selective for a specific enzyme or receptor subtype, thereby reducing off-target effects.
The table below illustrates the effect of fluorine substitution on the binding affinity of hypothetical benzonitrile derivatives for a target kinase.
Modulation of Metabolic Stability and Pharmacokinetic Properties
A key advantage of incorporating fluorine into drug candidates is the enhancement of metabolic stability. nih.govossila.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. tandfonline.comhyphadiscovery.com By strategically placing a fluorine atom at a metabolically vulnerable position on a molecule, chemists can block metabolic pathways that would otherwise lead to rapid degradation and clearance of the drug. tandfonline.comnih.gov
For instance, in a series of kinase inhibitors, the introduction of a fluorine atom onto an electron-rich phenyl ring was shown to improve in vivo metabolic stability. mdpi.comchemrxiv.org This is a common strategy to reduce the electron density of aromatic rings, making them less susceptible to oxidation. mdpi.com The position of the fluorine atom is crucial; for example, studies on fluoroanilinoquinazolines have shown that 2- and 3-fluoro isomers are significantly more stable to metabolism in human hepatocytes than the 4-fluoro isomer, which is prone to defluorination. nih.gov
The table below provides a hypothetical comparison of the metabolic stability of benzonitrile and its fluorinated analogs.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as derivatives of this compound, relates to its biological activity. nih.gov These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, SAR studies would typically explore the impact of modifications to the benzonitrile core, as well as the substituents at other positions.
The presence of the ortho-fluoro and meta-methyl groups on the benzonitrile ring of this compound provides a unique starting point for SAR exploration. The fluorine atom, as previously discussed, can influence binding affinity and metabolic stability. nih.govingentaconnect.com The methyl group can provide beneficial steric interactions within a binding pocket and can also impact the electronic nature of the aromatic ring.
SAR studies on related fluorinated benzonitrile compounds have often revealed that the position of the fluorine and other substituents is critical for activity. nih.gov For example, in a series of inhibitors, a fluoro or cyano substitution at the ortho position of a benzene (B151609) ring led to better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This highlights the importance of the specific substitution pattern found in this compound.
The nitrile group itself is a key functional group that can participate in hydrogen bonding or other interactions with the target protein. SAR studies might involve replacing the nitrile with other functional groups (e.g., amides, esters) to probe the importance of this interaction.
The table below summarizes hypothetical SAR data for a series of kinase inhibitors based on a this compound scaffold.
Strategies in Drug Design and Development Utilizing Fluoro-Benzonitriles
Fluoro-benzonitriles, including this compound, are valuable building blocks in modern drug design and development. nih.govossila.comnih.govnih.gov Their utility stems from the advantageous properties conferred by the fluorine and nitrile functionalities. Several key strategies are employed when incorporating these motifs into drug candidates.
One common strategy is the use of fluoro-benzonitriles as bioisosteres for other chemical groups. nih.gov Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. The fluoro-benzonitrile moiety can sometimes mimic the interactions of other groups while offering improved metabolic stability or altered electronic properties. nih.gov
Another key strategy is "metabolic switching" or "metabolic shunting," where a fluorine atom is introduced to block a known site of metabolism. nih.gov This is particularly effective for aromatic rings, which are often susceptible to hydroxylation. By incorporating a fluorine atom, as in this compound, medicinal chemists can redirect metabolism to other parts of the molecule or slow it down altogether, leading to a longer half-life and improved bioavailability. nih.govnih.gov
The nitrile group in fluoro-benzonitriles is also a versatile synthetic handle, allowing for the facile introduction of other functional groups through various chemical transformations. acs.org This enables the rapid generation of a diverse library of compounds for screening and optimization during the drug discovery process.
Furthermore, the strategic placement of fluorine can be used to fine-tune the pKa of nearby functional groups, such as amines. hyphadiscovery.com This can be crucial for optimizing a drug's solubility, membrane permeability, and binding to its target. For example, the introduction of an equatorial fluorine in a piperidine (B6355638) ring was shown to significantly lower the pKa of the nitrogen, which had far-reaching positive effects on the compound's activity and resistance to multidrug resistance proteins. hyphadiscovery.com
The table below outlines some common drug design strategies that leverage the properties of fluoro-benzonitriles.
Utility of 2 Fluoro 3 Methylbenzonitrile in Advanced Organic Synthesis
As a Versatile Building Block for the Synthesis of Complex Organic Molecules
2-Fluoro-3-methylbenzonitrile serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules. ontosight.ai The presence of three distinct functional handles—the fluoro, methyl, and cyano groups—on the benzene (B151609) ring allows for a wide range of chemical modifications. ontosight.ai Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
The reactivity of the nitrile group allows it to be a precursor for various other functional groups. For example, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine (aminomethyl group), or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for molecular elaboration. Similarly, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, although the reactivity is influenced by the positions of the other substituents. This versatility makes fluorinated benzonitriles like this compound valuable starting materials in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. ontosight.aiontosight.ai
| Functional Group | Reaction Type | Potential Product Functional Group | Significance |
|---|---|---|---|
| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) | Introduction of a basic center, further functionalization. |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Enables amide bond formation, esterification. |
| Nitrile (-CN) | Reaction with Grignard Reagents | Ketone (-C(O)R) | Carbon-carbon bond formation. |
| Fluorine (-F) | Nucleophilic Aromatic Substitution (SNAr) | Alkoxy, Amino, Thiol ethers, etc. | Attachment of various nucleophilic fragments. |
Applications in the Synthesis of Heterocyclic Compounds
The nitrile functionality of this compound is a key participant in cyclization reactions to form a variety of nitrogen-containing heterocycles, which are prevalent structures in many biologically active compounds.
Annulation Reactions Involving Nitrile Functionality
Annulation reactions, which involve the formation of a new ring onto an existing one through the creation of two new bonds, are a powerful strategy for building complex cyclic systems. chemrxiv.org The benzonitrile (B105546) moiety can participate in such reactions to construct fused heterocyclic rings. For instance, substituted quinazolines can be synthesized via the annulation of benzonitriles. One approach involves the nickel-catalyzed [4+2] annulation of benzonitriles with benzylamines through C-H/N-H bond activation. researchgate.net This method provides direct, atom-economical access to multisubstituted quinazolines. researchgate.net Another strategy is the copper-catalyzed cascade synthesis of quinazoline (B50416) derivatives from 2-aminoaryl methanols and benzonitriles. nih.gov
Furthermore, the synthesis of 1,2,4-triazoles can be achieved through the base-mediated annulation of nitriles with hydrazines. rsc.orgthieme-connect.com This transformation is notable for its tolerance of various functional groups, making it a robust method for creating diverse triazole derivatives. rsc.orgthieme-connect.com These established annulation methodologies highlight the potential of this compound to serve as a key substrate for the synthesis of important heterocyclic scaffolds like quinazolines and triazoles. researchgate.netnih.govrsc.org
Cycloaddition Reactions in Heterocycle Formation
Cycloaddition reactions are another fundamental class of reactions for constructing cyclic molecules. The nitrile group can act as a dipolarophile or participate in more complex cycloaddition cascades. youtube.com A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, which is a common method for forming five-membered heterocycles. manchester.ac.ukyoutube.com
For example, 1,2,3-triazoles can be synthesized via the cycloaddition of azides with nitriles. bohrium.comnih.gov Specifically, fluorinated phenyltetrazoles, which are valuable in materials science, can be formed from the reaction of a fluorinated benzonitrile with sodium azide. ossila.com Another example involves the reaction of nitrile sulfides, which can be generated in situ, with various dipolarophiles. The 1,3-dipolar cycloaddition of benzonitrile N-sulfide with alkynes, for instance, leads to the formation of isoxazole (B147169) rings. youtube.comacs.org These reactions demonstrate the capability of the nitrile group in this compound to engage in cycloadditions for the construction of five-membered aromatic heterocycles. bohrium.comacs.org
| Heterocycle Class | Reaction Type | Co-reactant(s) | Reference Reaction Principle |
|---|---|---|---|
| Quinazolines | [4+2] Annulation | Benzylamines | Nickel-catalyzed C-H/N-H activation. researchgate.net |
| 1,2,4-Triazoles | Annulation | Hydrazines | Base-mediated deamination annulation. rsc.org |
| Tetrazoles | [3+2] Cycloaddition | Sodium Azide | Reaction with nitrile functionality. ossila.com |
| Isoxazoles | 1,3-Dipolar Cycloaddition | Alkynes (via Nitrile Sulfide) | In situ generation of nitrile sulfide (B99878) dipole. youtube.comacs.org |
| Pyridines | [2+2+2] Cycloaddition | Alkynes | Transition metal-catalyzed cyclization. wikipedia.orgyoutube.com |
Role in the Development of Agrochemicals and Functional Materials
The introduction of fluorine into bioactive molecules is a widely used strategy in the agrochemical industry to enhance efficacy. sci-hub.senih.gov Fluorine-containing groups can increase lipophilicity, which aids transport through plant and insect cuticles, and can block sites of metabolic degradation, leading to more potent and persistent agents. sci-hub.se Fluorinated benzonitriles and their derivatives serve as key intermediates in the synthesis of herbicides and pesticides. ontosight.ai For example, 3,4-difluorobenzonitrile (B1296988) is a crucial building block for the herbicide cyhalofop-butyl. Given these precedents, this compound is a valuable precursor for the discovery of new agrochemicals. ontosight.ai
In the realm of materials science, fluorinated benzonitriles are increasingly used in the design of functional organic materials. Their electronic properties are particularly suited for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). ossila.comrsc.org Specifically, D-A (donor-acceptor) or D-A-D' type molecules incorporating fluorinated benzonitrile as the acceptor unit have been investigated as emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.org This property is critical for achieving high efficiency in next-generation OLED displays. The unique combination of fluorine and cyano groups can influence the electronic and optical properties of materials, making this compound a promising building block for advanced materials with tailored characteristics. rsc.org
Future Research Directions and Emerging Applications of 2 Fluoro 3 Methylbenzonitrile
Development of Novel Synthetic Methodologies
The synthesis of specifically substituted benzonitriles is a cornerstone of medicinal and materials chemistry. While established methods exist, future research is expected to focus on developing more efficient, selective, and sustainable synthetic routes to 2-Fluoro-3-methylbenzonitrile and its derivatives.
Advancements are anticipated in the realm of transition-metal catalysis . Techniques such as palladium-catalyzed C-H activation and fluorination could offer more direct and regioselective pathways, potentially reducing the number of steps required in traditional multi-step syntheses. rsc.orgmdpi.com For instance, methods developed for the C–H fluorination of arenes using directing groups could be adapted for the precise synthesis of fluorinated benzonitriles. rsc.org Similarly, the development of novel catalytic systems, like the use of an organic superbase to facilitate concerted SNAr reactions of fluoroarenes, presents a promising avenue for creating complex molecules from simple fluoroarene precursors under mild conditions. acs.org
Another area of exploration is the refinement of fluorination and cyanation techniques . The development of new reagents and catalysts for direct C-F and C-CN bond formation is a continuous goal in organic chemistry. rsc.org Research into methods like the palladium-catalyzed addition of arylboronic acids to aliphatic nitriles or the use of N-Fluorobenzenesulfonimide (NFSI) as a versatile fluorinating agent could lead to more efficient syntheses. rsc.orgmdpi.com Patents describing the synthesis of related isomers often involve multiple steps such as diazotization and fluorination, highlighting the opportunity for streamlined, one-pot procedures. evitachem.com
The following table summarizes various synthetic strategies reported for related fluorinated benzonitriles, suggesting potential methodologies for future synthesis of this compound.
| Synthetic Strategy | Precursor Example | Key Reagents/Catalysts | Target Compound Example | Citation |
| Multi-step Classical Synthesis | 4-Fluorobenzaldehyde | Liquid bromine, Cuprous cyanide | 2-Fluoro-5-formylbenzonitrile | google.com |
| Dehydration of Oxime | 4-Fluoro-2-methylbenzaldoxime | Phosphorous pentoxide, Toluene (B28343) | 4-Fluoro-2-methylbenzonitrile (B118529) | google.com |
| Catalytic C-H Borylation | Fluorinated arenes | Platinum catalyst | Fluorinated arylboronates | acs.org |
| Catalytic C-H Fluorination | 2-Arylbenzo[d]thiazoles | Pd(0)/NFSI, L-proline | Fluorinated 2-arylbenzo[d]thiazoles | rsc.org |
| Superbase-Catalyzed SNAr | 3-Fluoro-4-methoxybenzonitrile | t-Bu-P4 (organic superbase) | Substituted benzonitrile (B105546) derivative | acs.org |
Future methodologies will likely prioritize cost-effectiveness, environmental safety by avoiding highly toxic reagents like cuprous cyanide, and scalability for potential industrial production. google.comgoogle.com
Exploration of Previously Undiscovered Biological Activities
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.commdpi.com While this compound itself is primarily an intermediate, its structural motif is a valuable scaffold for discovering novel bioactive compounds.
Future research will likely involve the synthesis and screening of libraries of derivatives of this compound to uncover new therapeutic applications. Drawing inspiration from its isomers and related structures, several areas are ripe for exploration:
Oncology: Derivatives of fluorinated benzonitriles and related heterocyclic systems have shown promise as anticancer agents. researchgate.netmdpi.com For example, 1,2,3-triazole-substituted compounds have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.com New derivatives of this compound could be designed as kinase inhibitors or agents that target specific pathways in cancer cells.
Infectious Diseases: Substituted benzonitriles and quinolines derived from them have been investigated for their antimicrobial, antifungal, and antimycobacterial properties. researchgate.netresearchgate.netjocpr.comnih.gov Research has shown that certain quinoline (B57606) derivatives exhibit excellent activity against Mycobacterium tuberculosis. researchgate.netnih.gov This suggests that this compound could serve as a starting point for developing new antibiotics or antifungals to combat resistant pathogens.
Neurodegenerative Diseases: There is emerging interest in fluorinated compounds for treating central nervous system disorders. evitachem.commdpi.com Studies on 3-fluoro-4-methylbenzonitrile (B68015) derivatives have suggested potential for inhibiting enzymes associated with Alzheimer's and Parkinson's diseases. evitachem.com The ability of small, fluorinated molecules to cross the blood-brain barrier makes this a particularly promising avenue for future investigation. evitachem.com
Metabolic Disorders: Isomers like 2-Fluoro-4-methylbenzonitrile are used as building blocks in the synthesis of drugs for conditions such as type II diabetes. This indicates a potential role for this compound in developing novel therapeutics for metabolic diseases.
The table below details some of the biological activities observed in compounds structurally related to this compound, highlighting potential research directions.
| Compound Class/Derivative | Target Disease/Activity | Example Finding | Citation |
| Fluorinated Benzonitrile Derivatives | Cancer | Inhibition of breast (MCF-7) and lung (A549) cancer cells by a related hydroxy derivative. | |
| Oxetanyl-quinoline Derivatives | Mycobacterial Infections | Excellent antimycobacterial activity (MIC 3.41-12.23 μM) against M. tuberculosis H37Rv. | researchgate.netnih.gov |
| 3-Fluoro-4-methylbenzonitrile Derivatives | Neurodegenerative Disease | Potential inhibition of acetylcholinesterase and butyrylcholinesterase, key enzymes in Alzheimer's. | evitachem.com |
| 1,2,3-Triazole-Andrographolide Hybrids | Cancer | Enhanced cytotoxic effects across a range of cancer cell lines compared to the parent compound. | mdpi.com |
| Thiazine Derivatives | Inflammation, Microbial Infections | Derivatives show anti-inflammatory, antibacterial, and antifungal activities. | researchgate.netresearchgate.net |
In silico screening and computational studies will be invaluable in prioritizing synthetic targets and predicting the biological activity of new this compound derivatives, accelerating the discovery process. evitachem.com
Integration into Catalysis and Advanced Materials Research
The unique electronic properties conferred by the fluorine atom and the versatile reactivity of the nitrile group make this compound an attractive building block for advanced materials and catalysis research.
In materials science , fluorinated compounds are prized for their unique properties, including thermal stability and chemical resistance. chemimpex.com Future applications for this compound could include:
High-Performance Polymers: It can be explored as a monomer or an additive in the synthesis of specialty polymers. chemimpex.comnetascientific.com The inclusion of the fluoromethylbenzonitrile moiety could enhance properties such as thermal stability, chemical resistance, and dielectric performance, making these materials suitable for demanding applications in electronics and aerospace.
Liquid Crystals: Benzonitrile derivatives are known components of liquid crystal displays. The specific substitution pattern of this compound could be exploited to create new liquid crystalline materials with tailored optical and electronic properties.
Advanced Electrolytes: Fluorinated nitriles are being investigated as non-flammable solvents and additives for high-voltage lithium-ion batteries. researchgate.net The combination of fluorine's electron-withdrawing nature and the nitrile's ability to solvate lithium ions could lead to safer and more efficient energy storage solutions. researchgate.net
Non-Linear Optics: Isomers such as 3-fluoro-4-methylbenzonitrile have shown promise for applications in non-linear optics. evitachem.com Quantum chemistry calculations could predict whether this compound possesses similar properties, potentially making it a candidate for use in optical devices. evitachem.com
In the field of catalysis , this compound can serve as a model substrate or a precursor to ligands. The electron-withdrawing effect of the ortho-fluorine atom influences the reactivity of the nitrile group, making the compound a useful probe for studying reaction mechanisms, such as nucleophilic substitutions. Furthermore, it can be a precursor for synthesizing more complex ligands for transition-metal catalysis, where the fluorine and methyl groups can be used to fine-tune the steric and electronic properties of the catalyst.
The table below outlines potential applications in materials science based on research into related compounds.
| Application Area | Function of Fluorinated Benzonitrile | Potential Advantage | Citation |
| Specialty Polymers | Monomer / Additive | Improved thermal stability and chemical resistance. | chemimpex.com |
| Liquid Crystals | Core Molecular Structure | Tailored optical and electronic properties for displays. | |
| Battery Technology | Electrolyte Solvent / Additive | Non-flammable, high-voltage stability for Li-ion batteries. | researchgate.net |
| Non-Linear Optics | Active Material | Development of advanced optical devices. | evitachem.com |
The continued exploration of this compound in these emerging areas is expected to yield novel materials and catalytic systems with enhanced performance and functionality.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-3-methylbenzonitrile, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cyanation. For example:
- NAS : React 2-fluoro-3-methylbromobenzene with CuCN in DMF at 120°C for 12 hours (yield: ~65%) .
- Cyanation : Use Pd-catalyzed cross-coupling of 2-fluoro-3-methylboronic acid with cyanating agents (e.g., Zn(CN)₂) under inert atmospheres .
- Critical Parameters : Temperature (>100°C) and solvent polarity (DMF > DMSO) significantly affect reaction efficiency. Impurities like 3-fluoro isomers may form if steric hindrance is not controlled .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Tools :
- NMR : NMR (δ ≈ -110 ppm for ortho-F) and NMR (C≡N: δ ≈ 115 ppm) confirm regiochemistry .
- HPLC-MS : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients .
- Common Contaminants : Trace methyl migration products (e.g., 2-methyl-4-fluorobenzonitrile) require GC-MS or 2D NMR for identification .
Q. What safety protocols are essential for handling this compound?
- Hazards : Classified as toxic (UN3439) due to nitrile functionality; releases HCN under pyrolysis .
- Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and emergency cyanide antidote kits. Store under argon at 4°C to prevent degradation .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic and steric properties of this compound in cross-coupling reactions?
- Electronic Effects : The fluorine atom withdraws electron density via σ-induction, activating the ring for electrophilic substitution at the 4-position.
- Steric Effects : The 3-methyl group creates steric hindrance, reducing reactivity at adjacent positions. DFT calculations (B3LYP/6-31G*) show a 15% decrease in reaction rate compared to non-methylated analogs .
- Case Study : Suzuki-Miyaura coupling with phenylboronic acid yields 4-aryl-2-fluoro-3-methylbenzonitrile as the major product (85% selectivity) .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Data Discrepancies : Solubility in DMSO ranges from 25 mg/mL (PubChem) to 40 mg/mL (GLPBIO) due to batch-specific crystallinity .
- Resolution : Use DSC to assess crystallinity (melting point: 48–52°C). Amorphous forms (spray-dried) show 1.6× higher solubility than crystalline batches .
Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?
- Tools :
- Retrosynthesis AI : Template_relevance models (Pistachio, Reaxys) propose one-step routes from 2-fluoro-3-methylaniline via Sandmeyer reaction .
- DFT : Predicts transition states for nitrile hydrolysis to amides (ΔG‡ ≈ 28 kcal/mol) .
- Validation : Compare computed chemical shifts (<2 ppm error) with experimental data .
Key Research Gaps
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
